Faah-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FAAH-IN-1 es un inhibidor potente y selectivo de la enzima hidrolasa de amida de ácido graso (FAAH). FAAH es responsable de la degradación de los endocannabinoides, como la anandamida, que juegan un papel crucial en la regulación del dolor, el estado de ánimo y el apetito. Al inhibir FAAH, this compound aumenta los niveles de endocannabinoides, lo que potencia sus efectos fisiológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de FAAH-IN-1 normalmente implica varios pasos, incluida la formación de intermediarios clave y su posterior funcionalización. La ruta sintética puede incluir los siguientes pasos:

Formación de la estructura central: Esto implica la construcción del andamiaje central de this compound a través de una serie de reacciones de condensación y ciclación.

Funcionalización: Introducción de grupos funcionales como hidroxilo, amino o halógeno a la estructura central.

Purificación: El producto final se purifica mediante técnicas como la cromatografía en columna o la recristalización para obtener this compound en alta pureza.

Métodos de producción industrial: La producción industrial de this compound puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de catalizadores, disolventes y condiciones de reacción más eficientes. También se desarrollan procesos de ampliación para garantizar la calidad y la cantidad consistentes del compuesto.

Análisis De Reacciones Químicas

Inhibition Mechanism and Covalent Binding

FAAH-IN-1 acts as a covalent inhibitor , forming a carbamate linkage with the catalytic nucleophile Ser241 in FAAH's active site. This irreversible binding disrupts the enzyme’s ability to hydrolyze substrates like anandamide (AEA) .

-

Reaction Steps :

-

Nucleophilic Attack : Ser241 attacks the urea carbonyl group of this compound, leading to a tetrahedral intermediate.

-

Leaving Group Departure : The 2-fluoroaniline moiety is released as a leaving group.

-

Carbamate Adduct Formation : A stable carbamate bond forms between Ser241 and the inhibitor’s piperidine ring .

-

Structural studies reveal that this compound occupies the acyl-chain binding pocket (residues Phe381, Leu404, Phe432) and the cytosolic port , leveraging hydrophobic interactions for high-affinity binding (Figure 3 in ).

Key Structural Features and Activity

This compound’s potency is attributed to its:

-

Piperazine/Piperidine Core : Enhances binding to the hydrophobic membrane-access channel (MAC) .

-

Urea Linkage : Critical for covalent interaction with Ser241 .

-

Electronegative Substituents : The trifluoromethyl (-CF₃) group improves van der Waals contacts with residues like Phe432 and Leu380 .

Structure-Activity Relationship (SAR) Insights :

Kinetic Parameters and Selectivity

This compound exhibits time-dependent inhibition with the following kinetic properties:

| Parameter | Value | Comparison to URB597 |

|---|---|---|

| k<sub>inact</sub> | 0.0033 ± 0.0002 s⁻¹ | Similar to URB597 |

| K<sub>i</sub> | 0.23 ± 0.03 μM | 10-fold lower than URB597 |

| k<sub>inact</sub>/K<sub>i</sub> | 14,310 M⁻¹s⁻¹ | 9x higher efficiency |

This improved k<sub>inact</sub>/K<sub>i</sub> ratio highlights this compound’s superior binding affinity and catalytic efficiency .

Allosteric Effects and Dimer Interaction

FAAH functions as a homodimer, and this compound demonstrates allosteric inhibition :

-

Binding to one subunit induces conformational changes (e.g., Phe432 displacement) that fully inactivate the enzyme, even at a 1:1 stoichiometric ratio .

-

Mutagenesis studies (e.g., W445Y mutation) confirm that Trp445 at the dimer interface is critical for inter-subunit communication .

Comparative Analysis with Other FAAH Inhibitors

This compound’s mechanism differs from reversible inhibitors (e.g., ketobenzimidazoles) that bind non-covalently in the MAC region . Unlike MAFP (a fluorophosphonate inhibitor), this compound avoids off-target effects on other serine hydrolases due to its FAAH-specific binding .

Therapeutic Implications

By elevating endogenous AEA levels, this compound has potential applications in:

Aplicaciones Científicas De Investigación

Pain Management

Mechanisms and Efficacy

Faah-IN-1 has been shown to exhibit significant analgesic properties in preclinical models. Studies indicate that FAAH inhibitors can produce anti-inflammatory and anti-hyperalgesic effects through the activation of cannabinoid receptors CB1 and CB2. For instance, a study demonstrated that FAAH inhibition effectively alleviated neuropathic pain in rodent models by enhancing endocannabinoid signaling pathways .

Case Study: Neuropathic Pain

In a controlled study involving rodents with induced neuropathic pain, administration of this compound resulted in a marked reduction in pain behaviors compared to control groups. The underlying mechanism was linked to increased levels of anandamide, which activated TRPV1 receptors involved in pain modulation .

Cancer Treatment

Anti-Invasive Properties

Recent research has highlighted the potential of this compound as an anti-cancer agent. In vitro studies on lung cancer cell lines (A549) revealed that FAAH inhibition led to reduced cell invasiveness and metastasis. The mechanism was associated with upregulation of tissue inhibitor of matrix metalloproteinases-1 (TIMP-1), which plays a critical role in inhibiting cancer cell invasion .

Case Study: Breast Cancer

A murine model of breast cancer demonstrated that treatment with this compound significantly inhibited tumor growth. Mice treated with the inhibitor showed reduced tumor size compared to controls, suggesting that FAAH inhibition may serve as a viable alternative or adjunct to traditional chemotherapy .

Neurological Disorders

Potential for Treating Anxiety and Depression

FAAH inhibitors like this compound have shown promise in addressing psychiatric disorders. Research indicates that elevated endocannabinoid levels can exert anxiolytic effects and improve mood. A recent study found that genetic variants affecting FAAH expression were linked to altered stress responses and anxiety levels .

Data Table: Summary of Research Findings

Mecanismo De Acción

FAAH-IN-1 ejerce sus efectos inhibiendo selectivamente la enzima FAAH. Esta inhibición previene la degradación de los endocannabinoides, lo que lleva a un aumento de los niveles de estas moléculas de señalización. Los niveles elevados de endocannabinoides mejoran su interacción con los receptores cannabinoides, como CB1 y CB2, que están involucrados en la regulación del dolor, el estado de ánimo y el apetito .

Comparación Con Compuestos Similares

FAAH-IN-1 se compara con otros inhibidores de FAAH, como:

URB597: Otro potente inhibidor de FAAH con efectos similares en los niveles de endocannabinoides.

PF-04457845: Un inhibidor de FAAH altamente selectivo con posibles aplicaciones terapéuticas en el dolor y la inflamación.

JNJ-42165279: Un inhibidor de FAAH investigado por sus efectos sobre la ansiedad y la depresión.

Singularidad: this compound es único debido a su alta selectividad y potencia para inhibir FAAH. Esto lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide y explorar aplicaciones terapéuticas.

Actividad Biológica

Faah-IN-1 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an integral membrane enzyme responsible for the hydrolysis of the endocannabinoid anandamide and other related lipid signaling molecules. This compound has garnered significant attention due to its potential therapeutic applications in pain management, inflammation, and neuroprotection.

FAAH is crucial for the degradation of anandamide, which plays a pivotal role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. By inhibiting FAAH, this compound increases the levels of anandamide in the body, thereby enhancing its signaling effects through cannabinoid receptors (CB1 and CB2) .

Key Mechanistic Insights:

- Covalent Inhibition: this compound acts as a covalent inhibitor that modifies the serine nucleophile in the active site of FAAH, leading to irreversible inhibition .

- Selectivity: Studies indicate that this compound exhibits high selectivity for FAAH over other serine hydrolases, minimizing off-target effects .

In Vivo Studies

Research has demonstrated that treatment with this compound results in significant increases in brain levels of anandamide, which correlates with reduced inflammatory pain responses in animal models. For instance:

- Pain Models: Administration of this compound in rodent models has shown profound analgesic effects, attributed to elevated anandamide levels activating cannabinoid receptors .

- Duration of Action: The effects of this compound can last up to 24 hours post-administration, highlighting its potential for sustained therapeutic use .

Case Studies

- Inflammatory Pain Reduction:

- Neuroprotective Effects:

Comparative Data on FAAH Inhibitors

The following table summarizes key characteristics of various FAAH inhibitors, including this compound:

| Inhibitor | Selectivity | Mechanism | Duration of Action | Efficacy in Pain Models |

|---|---|---|---|---|

| This compound | High | Covalent Binding | Up to 24 hours | Significant |

| PF-3845 | Moderate | Covalent Binding | Up to 12 hours | Moderate |

| URB597 | Low | Reversible Binding | Short (<6 hours) | Limited |

Propiedades

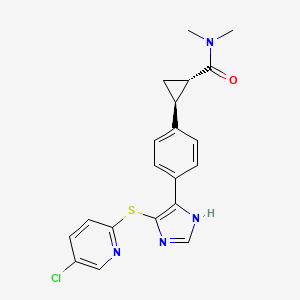

Fórmula molecular |

C20H19ClN4OS |

|---|---|

Peso molecular |

398.9 g/mol |

Nombre IUPAC |

(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1 |

Clave InChI |

JCDQNWAFZWEYBZ-CVEARBPZSA-N |

SMILES isomérico |

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |

SMILES canónico |

CN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.